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molecular formula C9H9NO2S B1321485 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 443955-31-5

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No. B1321485
M. Wt: 195.24 g/mol
InChI Key: FDHINJNZZCOWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242275B2

Procedure details

To a solution of 6-hydroxymethyl-4H-benzo[1,4]thiazin-3-one (360 mg, 1.8 mmol) in THF/CHCl3 (2:1, 18 mL) was added MnO2 (1.6 g, 18 mmol) and the resulting suspension was heated to 70° C. and stirred for 4 h. The suspension was filtered through diatomaceous earth and the filtrate was concentrated. The resulting solid was triturated with EtOAc/hexanes (1:1) and a minimal amount of CH3OH to provide 200 mg (56%) of the title compound as a tan solid. MS (ESI): exact mass calculated for C9H7NO2S, 193.02; m/z found, 194.1 [M+H]+. 1H NMR (500 MHz, CDCl3): 9.94 (s, 1H), 8.78 (br s, 1H), 7.54-7.49 (m, 2H), 7.37 (d, J=1.5, 1H), 3.52 (s, 2H).
Quantity
360 mg
Type
reactant
Reaction Step One
Name
THF CHCl3
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[S:11][CH2:10][C:9](=[O:12])[NH:8][C:7]=2[CH:13]=1>C1COCC1.C(Cl)(Cl)Cl.O=[Mn]=O>[O:12]=[C:9]1[NH:8][C:7]2[CH:13]=[C:3]([CH:2]=[O:1])[CH:4]=[CH:5][C:6]=2[S:11][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
OCC=1C=CC2=C(NC(CS2)=O)C1
Name
THF CHCl3
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1.C(Cl)(Cl)Cl
Name
Quantity
1.6 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with EtOAc/hexanes (1:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1CSC2=C(N1)C=C(C=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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